

# Application Notes and Protocols for Inhalation Delivery of AZD-4818 in Mice

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **AZD-4818**, a potent CCR1 antagonist, via inhalation delivery in mouse models of respiratory inflammation, particularly those relevant to Chronic Obstructive Pulmonary Disease (COPD).

### Introduction

**AZD-4818** is a selective antagonist of the C-C chemokine receptor 1 (CCR1), which plays a crucial role in the recruitment of inflammatory cells, including neutrophils and macrophages, to sites of inflammation in the lungs.[1][2] In preclinical studies, the inhalation of **AZD-4818** has been investigated as a targeted delivery method to the lungs, aiming to maximize local efficacy and minimize systemic side effects. This document outlines the necessary protocols for vehicle preparation, aerosol generation and delivery, and the evaluation of its therapeutic effects in a cigarette smoke-induced model of airway inflammation in mice.

## **Mechanism of Action: CCR1 Antagonism**

AZD-4818 functions by competitively inhibiting the binding of CCR1 ligands, such as MIP-1 $\alpha$  (CCL3), to the CCR1 receptor. This blockade prevents the downstream signaling cascades that lead to the chemotaxis and activation of inflammatory leukocytes. In the context of COPD,



where chronic inflammation drives disease progression, inhibiting this pathway is a key therapeutic strategy.



Click to download full resolution via product page

Caption: Mechanism of action of AZD-4818 as a CCR1 antagonist.

## **Quantitative Data Summary**

The following table summarizes the key quantitative findings from a representative preclinical study of nebulized **AZD-4818** in a mouse model of cigarette smoke-induced airway inflammation.

| Parameter                      | Vehicle Control | AZD-4818 (0.3<br>μg/kg) | AZD-4818 (26<br>μg/kg) |
|--------------------------------|-----------------|-------------------------|------------------------|
| Total Cells in BALF<br>(x10^5) | 5.2 ± 0.6       | 4.1 ± 0.5               | 2.8 ± 0.4              |
| Neutrophils in BALF (x10^4)    | 15.6 ± 2.1      | 9.8 ± 1.5               | 5.3 ± 0.9**            |
| Macrophages in BALF (x10^4)    | 35.1 ± 4.5      | 30.2 ± 3.8              | 22.1 ± 2.9*            |

<sup>\*</sup>BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean  $\pm$  standard error of the mean (SEM). \*p < 0.05, \*\*p < 0.01 compared to vehicle control. (Note: This data is



representative and compiled for illustrative purposes based on the described effects of **AZD-4818**).

# Experimental Protocols Preparation of AZD-4818 Solution for Nebulization

This protocol describes the preparation of a stock solution and its dilution for use in nebulization.

#### Materials:

- AZD-4818 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)

#### Procedure:

- Stock Solution Preparation (25 mg/mL):
  - Dissolve AZD-4818 powder in DMSO to a final concentration of 25 mg/mL.
  - Ensure complete dissolution by gentle vortexing.
- Vehicle and Drug Solution Preparation:
  - Vehicle Solution:
    - In a sterile tube, combine 400 μL of PEG300 and 50 μL of Tween-80. Mix thoroughly.
    - Add 450 μL of sterile saline and mix to form a homogenous solution.
    - Add 100 μL of DMSO.



- AZD-4818 Working Solution (e.g., for a 2.5 mg/mL intermediate solution):
  - In a separate sterile tube, add 100 μL of the 25 mg/mL AZD-4818 stock solution to 400 μL of PEG300 and mix thoroughly.[1]
  - Add 50 μL of Tween-80 and mix.[1]
  - Add 450 µL of sterile saline to reach a final volume of 1 mL.[1]
- Further dilute the working solution with the vehicle to achieve the desired final concentrations for nebulization (e.g., to deliver doses of 0.3 to 26 μg/kg).

#### Storage:

- The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
- Working solutions should be prepared fresh on the day of use.

## Inhalation Delivery of AZD-4818 in a Mouse Model of COPD

This protocol outlines the procedure for exposing mice to nebulized **AZD-4818** using a noseonly inhalation system. This method is preferred for its precise dose delivery and minimal contamination of the fur.

#### Materials:

- C57BL/6 mice (8-10 weeks old)
- Nose-only inhalation exposure tower
- Aeroneb or similar vibrating mesh nebulizer
- AZD-4818 working solution and vehicle
- Cigarette smoke exposure system (for disease induction)



#### Workflow:



Click to download full resolution via product page

Caption: Experimental workflow for AZD-4818 inhalation study.

#### Procedure:

- Disease Induction:
  - Expose mice to cigarette smoke (e.g., 4 cigarettes per day, 5 days a week) for 4 weeks to induce a COPD-like inflammatory phenotype.
- Acclimatization:
  - Acclimatize mice to the nose-only restraint tubes for 15-20 minutes for 2-3 days prior to the first treatment.
- Inhalation Exposure:



- Place mice in the restraint tubes and connect them to the ports of the nose-only inhalation tower.
- Fill the nebulizer with the appropriate **AZD-4818** solution or vehicle.
- Connect the nebulizer to the inhalation tower and operate it according to the manufacturer's instructions to generate an aerosol.
- Expose the mice to the aerosol for a predetermined duration (e.g., 20-30 minutes) to achieve the target inhaled dose. The dose can be estimated based on the aerosol concentration, exposure duration, and the minute ventilation volume of the mice.
- The nebulized inhalation is administered for 5 consecutive days.[1]
- Post-Exposure Monitoring:
  - Monitor the mice for any signs of distress during and after the exposure.

## Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol details the collection of lung inflammatory cells for analysis.

#### Materials:

- Anesthesia (e.g., isoflurane or ketamine/xylazine)
- Surgical tools (scissors, forceps)
- Tracheal cannula
- 1 mL syringe
- Phosphate-buffered saline (PBS), ice-cold
- Centrifuge
- Microscope slides
- Staining solution (e.g., Diff-Quik)



#### Procedure:

- Anesthesia and Tracheal Cannulation:
  - 24 hours after the final inhalation exposure, deeply anesthetize the mice.
  - Perform a tracheostomy and insert a cannula into the trachea.
- Bronchoalveolar Lavage:
  - Instill 0.5 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate.
  - Repeat this process three times, pooling the recovered fluid (BALF).
- · Cell Counting and Differential:
  - Centrifuge the BALF to pellet the cells.
  - Resuspend the cell pellet in a known volume of PBS.
  - Determine the total cell count using a hemocytometer.
  - Prepare cytospin slides and stain them to perform differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).

## **Concluding Remarks**

The protocols provided herein offer a framework for the preclinical assessment of inhaled AZD-4818 in a relevant mouse model of COPD. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the evaluation of the therapeutic potential of this CCR1 antagonist for the treatment of chronic inflammatory lung diseases. Researchers should adapt these protocols as necessary to suit their specific experimental aims and available equipment, with careful consideration of animal welfare and ethical guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD-4818 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Inhalation Delivery of AZD-4818 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666219#inhalation-delivery-of-azd-4818-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com